2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
This compound is a complex organic molecule with the CAS Number: 2137579-64-5 . It has a molecular weight of 391.47 . The compound is in the form of a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C24H25NO4/c26-22 (27)24 (12-15-9-10-16 (24)11-15)14-25-23 (28)29-13-21-19-7-3-1-5-17 (19)18-6-2-4-8-20 (18)21/h1-8,15-16,21H,9-14H2, (H,25,28) (H,26,27)
. This code provides a detailed description of the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 391.47 .Scientific Research Applications
Synthesis and Structural Analysis
- A synthesis technique suitable for compounds with hydroxy and amino substituents, including a methionine analogue of the compound, was developed, enhancing the understanding of its molecular structure (Glass, Sabahi, & Singh, 1992).
- The molecular structure of a related methionine analogue was determined, offering insights into its crystal structure and electrochemical properties (Glass, Hojjatie, Sabahi, Steffen, & Wilson, 1990).
Novel Compound Synthesis
- Research on the synthesis and rearrangement of 1-substituted bicyclo[2.2.0]hexanes contributes to the broader understanding of similar bicyclic compounds (Kirmse & Sandkühler, 1981).
Neuroprotective Drug Development
- The compound's derivative, MMMHC, was explored as a neuroprotective drug, showing potential for brain region accumulation, which is crucial for treating neurological disorders (Yu et al., 2003).
Advancements in Nucleosides Research
- Conformationally locked carbocyclic nucleosides derived from similar bicyclic compounds have been synthesized, contributing to the field of nucleoside analogues and their potential therapeutic applications (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).
Asymmetric Synthesis Research
- The compound's relevance in asymmetric synthesis, particularly in the context of bicyclic amino acid derivatives, is highlighted, demonstrating its importance in stereochemistry and pharmaceutical synthesis (Waldmann & Braun, 1991).
Membrane Transport Studies
- The compound was used to synthesize isomeric amino acids, aiding in the understanding of membrane transport systems in cells, crucial for drug delivery and absorption studies (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983).
Peptide Synthesis
- The compound’s role in the enantioselective synthesis of amino acids and incorporation into peptides is significant, showcasing its application in the development of new peptides for therapeutic purposes (Paladino, Guyard, Thurieau, & Fauchère, 1993).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . The safety information suggests the following precautionary statements: avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, IF IN EYES: Rinse cautiously with water for several minutes .
Properties
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-22(27)24(12-15-9-10-16(24)11-15)14-25-23(28)29-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYYZVOUKAGRIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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